Difluoropine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

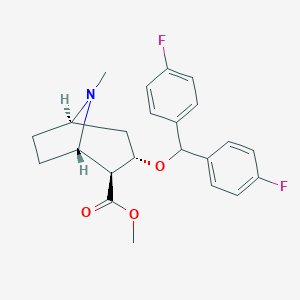

Difluoropine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is derived from the opioid analgesic drug, fentanyl, and has been found to have unique properties that make it a promising tool for studying certain biological processes. In

Mecanismo De Acción

Difluoropine activates the MOR by binding to a specific site on the receptor, which triggers a series of intracellular signaling pathways. These pathways ultimately lead to the inhibition of neurotransmitter release, which reduces the perception of pain and produces feelings of euphoria. Difluoropine has been found to have a higher affinity for the MOR than other opioids, which may contribute to its unique pharmacological effects.

Efectos Bioquímicos Y Fisiológicos

Difluoropine has been shown to produce a range of biochemical and physiological effects in animal models and cell cultures. These effects include analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. Difluoropine has also been found to produce less tolerance and physical dependence than other opioids, which may make it a safer alternative for pain management.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Difluoropine has several advantages for use in lab experiments. Its high potency and selectivity for the MOR make it a valuable tool for studying the specific effects of MOR activation on various biological processes. Difluoropine also has a longer half-life than other opioids, which allows for more sustained effects and easier dosing. However, difluoropine has some limitations, including its potential for abuse and addiction, as well as its high cost and limited availability.

Direcciones Futuras

There are several future directions for research on difluoropine. One area of interest is the development of new analogs and derivatives of difluoropine that may have improved pharmacological properties. Another area of interest is the use of difluoropine in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to fully understand the biochemical and physiological effects of difluoropine and its potential applications in pain management and addiction treatment.

Conclusion:

In conclusion, difluoropine is a promising compound for scientific research due to its unique pharmacological properties and potential applications in pain management and addiction treatment. Its synthesis method has been optimized over the years to improve yield and purity, and it has been extensively studied for its effects on the mu opioid receptor. Difluoropine has several advantages for use in lab experiments, including its high potency and selectivity, but also has limitations such as its potential for abuse and addiction. Future research on difluoropine will likely focus on the development of new analogs and derivatives, as well as its use in combination with other drugs or therapies.

Métodos De Síntesis

Difluoropine can be synthesized through a multistep process that involves the use of various chemical reagents and techniques. The first step involves the conversion of fentanyl to norfentanyl, which is then treated with a fluorinating agent to produce difluoronorfentanyl. Finally, difluoronorfentanyl is treated with a reducing agent to yield difluoropine. This synthesis method has been optimized over the years to improve the yield and purity of difluoropine.

Aplicaciones Científicas De Investigación

Difluoropine has been used extensively in scientific research to study the mu opioid receptor (MOR), which is a protein that is involved in pain perception and addiction. This compound has been found to be a potent and selective agonist of the MOR, meaning that it can activate this receptor without affecting other opioid receptors in the body. This property makes difluoropine a valuable tool for studying the specific effects of MOR activation on various biological processes.

Propiedades

Número CAS |

156774-35-5 |

|---|---|

Nombre del producto |

Difluoropine |

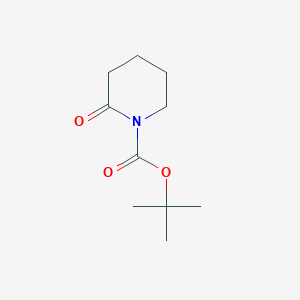

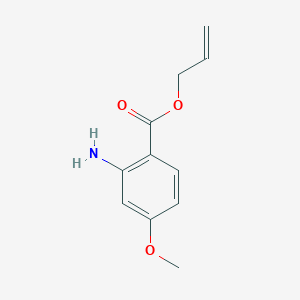

Fórmula molecular |

C23H25F2NO3 |

Peso molecular |

401.4 g/mol |

Nombre IUPAC |

methyl (1S,2S,3S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C23H25F2NO3/c1-26-18-11-12-19(26)21(23(27)28-2)20(13-18)29-22(14-3-7-16(24)8-4-14)15-5-9-17(25)10-6-15/h3-10,18-22H,11-13H2,1-2H3/t18-,19+,20+,21+/m1/s1 |

Clave InChI |

XSYGBVSQKPLETJ-ANULTFPQSA-N |

SMILES isomérico |

CN1[C@@H]2CC[C@H]1[C@@H]([C@H](C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)OC |

SMILES |

CN1C2CCC1C(C(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)OC |

SMILES canónico |

CN1C2CCC1C(C(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)OC |

Sinónimos |

2-carbomethoxy-3-(bis(4-fluorophenyl)methoxy)tropane difluoropine O 620 O-620 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)